![molecular formula C14H17N3O2 B3122314 ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate CAS No. 303066-82-2](/img/structure/B3122314.png)
ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 303066-82-2 . It has a molecular weight of 259.31 . The compound is stored at room temperature and is in solid form .
Synthesis Analysis
The synthesis of pyrazoles, which includes this compound, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3O2/c1-3-19-14(18)12-10(2)16-17(13(12)15)9-11-7-5-4-6-8-11/h4-8H,3,9,15H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 259.31 .Scientific Research Applications
Synthesis and Structural Studies
- Selective Synthesis : Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. These compounds are synthesized through cyclocondensation with 1,3-dicarbonyl compounds (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
- Crystal Structure Analysis : Its crystal structure has been determined through X-ray diffraction, showing potential for fungicidal and plant growth regulation activities (Minga, 2005).
Advanced Chemical Synthesis
- Spiro Heterocyclization : It is involved in three-component spiro heterocyclization reactions, leading to the formation of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles], a complex heterocyclic system (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).
Potential in Corrosion Inhibition
- Corrosion Inhibitors for Steel : Some derivatives of this compound have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing significant reduction in corrosion rate (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Fluorescence and Inhibitory Properties
- Fluorescent Molecules : Certain derivatives exhibit novel fluorescent properties, potentially useful as fluorophores (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
- Antimicrobial and Anticancer Agents : Some synthesized compounds from this compound have shown potential as antimicrobial and anticancer agents, with some exhibiting higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Modeling and Synthesis of Novel Derivatives
- Molecular Modeling Studies : It has been used in molecular modeling studies to synthesize novel derivatives with anti-tumor properties (Nassar, Atta-Allah, & Elgazwy, 2015).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-amino-1-benzyl-3-methylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-19-14(18)12-10(2)16-17(13(12)15)9-11-7-5-4-6-8-11/h4-8H,3,9,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVXPMIRBSHHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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